G|Aq/11 protein-IN-1 (F33) Exhibits Distinct Chemical Scaffold and Moderate Potency Relative to Macrocyclic Peptide Gαq/11 Inhibitors
G|Aq/11 protein-IN-1 (compound F33), a quinazoline derivative, demonstrates an IC50 of 9.4 μM against Gαq/11 proteins [1]. In contrast, the macrocyclic depsipeptide natural products YM-254890 and FR900359 exhibit potencies in the low nanomolar to sub-micromolar range, with YM-254890 showing an IC50 of <0.6 μM in platelet aggregation assays and FR900359 an IC50 of 32 nM [2][3]. This potency gap, while significant, is accompanied by a fundamental difference in chemical class: F33 is a synthetic small molecule amenable to facile medicinal chemistry optimization, whereas YM-254890 and FR900359 are structurally complex macrocycles requiring multistep total synthesis.
| Evidence Dimension | Gαq/11 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.4 μM |
| Comparator Or Baseline | YM-254890: <0.6 μM; FR900359: 32 nM |
| Quantified Difference | F33 is ~15-300-fold less potent than macrocyclic peptides |
| Conditions | In vitro biochemical/enzymatic assay for target compound; functional assays (platelet aggregation, Ca2+ mobilization) for comparators |
Why This Matters
The choice between a moderate-potency synthetic small molecule and an ultra-potent natural product macrocycle hinges on the specific research or development goal: F33 may offer superior synthetic accessibility and scaffold diversification potential, while macrocycles provide exceptional potency for target validation studies.
- [1] Fan G, et al. Design, synthesis and evaluation of quinazoline derivatives as Gαq/11 proteins inhibitors against uveal melanoma. Bioorg Chem. 2024;143:107005. View Source
- [2] Voss JH, et al. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacol Transl Sci. 2023;6(12):1790-1800. View Source
- [3] Ge Y, et al. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. Acta Pharm Sin B. 2022;12(8):3326-3340. View Source
